molecular formula C17H18O B12624631 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 918134-67-5

1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene

Cat. No.: B12624631
CAS No.: 918134-67-5
M. Wt: 238.32 g/mol
InChI Key: HEEKDMVYTPQWLH-UHFFFAOYSA-N
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Description

1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 1-phenylbut-3-en-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylbutenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to its specific ether linkage and the presence of both aromatic and aliphatic components

Properties

CAS No.

918134-67-5

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methyl-2-(1-phenylbut-3-en-2-yloxy)benzene

InChI

InChI=1S/C17H18O/c1-3-16(13-15-10-5-4-6-11-15)18-17-12-8-7-9-14(17)2/h3-12,16H,1,13H2,2H3

InChI Key

HEEKDMVYTPQWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CC2=CC=CC=C2)C=C

Origin of Product

United States

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